The compound "methyl 3-[(2S,3S,4S,5R)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate" is a structurally complex molecule that may have various applications in scientific research and industry. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their applications, which can be extrapolated to understand the potential uses of the compound .
The papers provided discuss compounds with structural similarities to "methyl 3-[(2S,3S,4S,5R)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate," which can offer clues to its mechanism of action. For instance, the first paper discusses 3-(2-Aminocarbonylphenyl)propanoic acid analogs, which are potent and selective EP3 receptor antagonists. These compounds were synthesized and evaluated for their in vitro potency, showing that the introduction of substituents into the phenyl moieties can increase or retain in vitro activities1. This suggests that the compound may also interact with biological receptors, potentially acting as an antagonist or agonist depending on its specific structure and substituents.
The first paper indicates that certain analogs have been evaluated for their inhibitory effect against PGE(2)-induced uterine contraction in pregnant rats, mediated by the EP3 receptor subtype1. This implies that "methyl 3-[(2S,3S,4S,5R)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate" could potentially be studied for similar pharmaceutical applications, particularly if it exhibits affinity for the same or related biological targets.
The second paper discusses the synthesis and process improvement of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, an antioxidant and a precursor to other antioxidants2. This highlights the importance of optimizing synthesis processes for related compounds, which could be applicable to the compound , potentially leading to more efficient production methods and higher yields.
The third paper presents the enantioselective synthesis of methyl 3-aryl-2-methylene-3-(prop-2-yn-1-yloxy)propanoates, which are synthesized with moderate enantiomeric purities3. This indicates that asymmetric synthesis techniques could be applied to "methyl 3-[(2S,3S,4S,5R)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate" to produce enantiomerically pure compounds, which are often desired in pharmaceutical applications for their improved efficacy and reduced side effects.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: